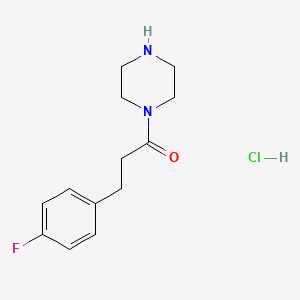

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound featuring a propan-1-one backbone substituted with a 4-fluorophenyl group and a piperazine moiety. This structural framework is common in psychoactive and CNS-targeting compounds, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJCWINKAZCTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include:

Oxidation: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one carboxylic acid

Reduction: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-ol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, potentially leading to increased serotonin levels in the brain, which can alleviate symptoms of depression .

Case Study:

A study on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy .

Antinociceptive Effects

The compound has shown promise in pain management through its antinociceptive properties. It may act on various pain pathways, potentially inhibiting the transmission of pain signals in the nervous system.

Research Findings:

In preclinical studies, derivatives of this compound were evaluated for their antinociceptive activity using models such as the hot plate test and formalin test. Results indicated that these compounds could effectively reduce pain responses comparable to established analgesics like morphine .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate dopamine and serotonin pathways may be beneficial for conditions such as schizophrenia and anxiety disorders.

Evidence:

A comparative study of various piperazine derivatives indicated that they could modulate neurotransmitter release, providing insights into their potential use as antipsychotic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring or fluorophenyl group can significantly affect its potency and selectivity for specific receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding |

| Alteration of halogen substituents | Changes in receptor affinity and selectivity |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

4-Fluoromethcathinone (4-FMC)

- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.

- Key Differences: Lacks the piperazine ring, substituting it with a methylamino group.

- Implications: The methylamino group in 4-FMC enhances dopamine/norepinephrine reuptake inhibition, typical of cathinones, whereas the piperazine in the target compound may confer affinity for serotonin receptors .

Chalcone Derivatives

- Examples : (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ().

- Key Differences: Chalcones feature an α,β-unsaturated ketone system instead of a piperazine-propanone structure.

- Conformational Analysis: Dihedral angles between fluorophenyl and other aryl rings in chalcones range from 7.14° to 56.26°, indicating greater conformational flexibility compared to the target compound’s rigid piperazine-propanone system .

Piperazine vs. Heterocyclic Substitutions

Pyrazole Derivatives

Phenothiazine-Piperazine Hybrids

- Example: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one ().

Sulfur-Containing Analogues

Benzo[b]thiophen Derivatives

- Examples : 1-(benzo[b]thiophen-3-yl)-3-(4-benzylpiperazin-1-yl)propan-1-one hydrochloride ().

- Key Differences : The benzo[b]thiophen group introduces sulfur-mediated electronic effects and metabolic stability differences. These compounds exhibited moderate yields (12–18%), suggesting synthetic challenges compared to the target compound’s straightforward preparation .

Piperazine Modifications

1-(4-Fluorophenyl)piperazin-2-one Hydrochloride

- Structure : Piperazin-2-one replaces the piperazine ring.

- Implications : The ketone in the piperazin-2-one reduces basicity, altering pharmacokinetic properties such as solubility and blood-brain barrier penetration compared to the target compound .

Structural and Pharmacological Data Table

Biological Activity

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known by its CAS number 1266686-08-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H16ClFN2O

- Molecular Weight : 270.73 g/mol

- Boiling Point : Predicted at approximately 438.9 ± 45.0 °C

- Density : 1.252 ± 0.06 g/cm³

- pKa : 2.93 ± 0.10 (predicted) .

Research indicates that the biological activity of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride may be linked to its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate neurochemical pathways, which may contribute to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Preliminary studies suggest that compounds similar to 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride exhibit antidepressant and anxiolytic properties. These effects are often attributed to their ability to enhance serotonergic and dopaminergic transmission in the brain.

Anticonvulsant Properties

In a study evaluating various piperazine derivatives, it was found that certain analogs exhibited significant anticonvulsant activity in animal models. The mechanism appears to involve the modulation of voltage-gated sodium and calcium channels, which are crucial in neuronal excitability .

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could inhibit cell proliferation in T-lymphoma cells, showcasing potential as an anticancer agent . The cytotoxicity profile suggests that it may selectively target malignant cells while sparing normal cells.

Study on Antimelanogenic Effects

In a study focused on tyrosinase inhibition, derivatives containing the piperazine structure were shown to exert antimelanogenic effects without cytotoxicity. This suggests that modifications to the piperazine ring can enhance specific biological activities while minimizing harmful effects .

Evaluation of Anticonvulsant Activity

Research involving various compounds structurally related to 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride demonstrated protective effects against seizures in animal models. Compounds were assessed using maximal electroshock (MES) and other seizure models, showing promising anticonvulsant activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.